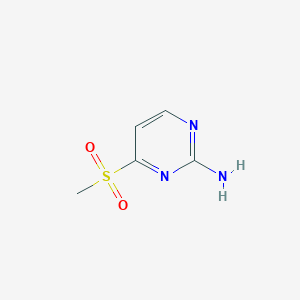

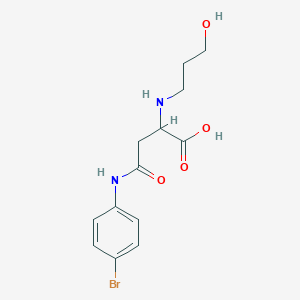

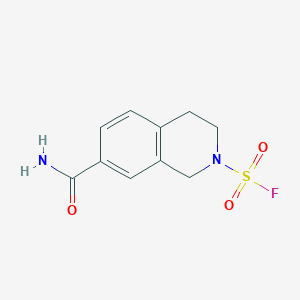

4-Methanesulfonylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Chiral Nonracemic Amines

4-Methanesulfonylpyrimidin-2-amine serves as an intermediate in the synthesis of chiral nonracemic amines. Specifically, the stereospecific substitution of optically pure methanesulfonates with various amines, including amino acid esters, leads to the formation of N-substituted amines with inversion of configuration. This method has enabled the preparation of optically pure and meso triamine ligands with significant yields, demonstrating the compound's utility in stereochemically precise synthetic processes (Uenishi et al., 2004).

Enhancement of New Particle Formation

Research into atmospheric chemistry has identified amines as significant enhancers of methanesulfonic acid (MSA)-driven new particle formation (NPF), with monoethanolamine (MEA) showing particularly strong effects. The interaction between MEA and MSA results in clusters with high enhancing potential for NPF, surpassing even the strongest known enhancing agents. This highlights the role of this compound related compounds in atmospheric processes, especially in the context of MEA-based CO2 capture technologies (Shen et al., 2019).

Intermediate in Synthesis of Biologically Active Compounds

4,6-Dimethyl-2-methanesulfonylpyrimidine, a compound closely related to this compound, has been identified as an important intermediate for the synthesis of many biologically active compounds. Its synthesis from thiourea demonstrates the versatility and utility of methanesulfonylpyrimidin derivatives in medicinal chemistry and drug development processes (Le, 2014).

Glycosylation Processes

Glycosyl methanesulfonates, which could be structurally related to this compound, have been used in regio- and stereoselective couplings with glycosyl acceptors. The presence of a diarylborinic acid catalyst facilitates these reactions, leading to selective formation of disaccharides. This showcases the application of methanesulfonate derivatives in complex carbohydrate synthesis, enabling precise control over the stereochemical and regiochemical outcomes of glycosylation reactions (D’Angelo & Taylor, 2016).

Atmospheric Chemistry and Particle Formation

Methanesulfonic acid's reactions with amines and ammonia contribute to particle formation, which is crucial in coastal and agricultural areas. Studies demonstrate that the temperature and concentration of MSA and amines significantly influence particle formation rates, shedding light on the atmospheric implications of methanesulfonate and amine interactions (Chen & Finlayson‐Pitts, 2017).

将来の方向性

特性

IUPAC Name |

4-methylsulfonylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBVSHNMNOIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2681118.png)

methanone](/img/structure/B2681120.png)

![Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate](/img/structure/B2681123.png)

![3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2681126.png)

![3-methyl-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]butanoic acid](/img/structure/B2681127.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)